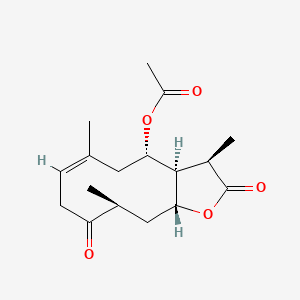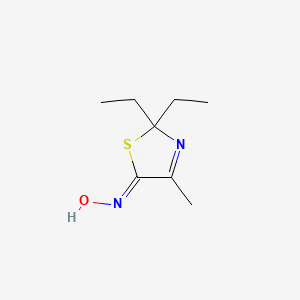
Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)-: is a chemical compound with the molecular formula C15H30OSi It is a derivative of silane, where the silicon atom is bonded to three isopropyl groups and one 1-cyclohexen-1-yloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- typically involves the reaction of 1-cyclohexen-1-ol with tris(1-methylethyl)silane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
1-cyclohexen-1-ol+tris(1-methylethyl)silanecatalystSilane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)-
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-throughput screening for catalysts and reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The compound can undergo substitution reactions where the 1-cyclohexen-1-yloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of silane derivatives.
科学研究应用
Chemistry
In chemistry, Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as an intermediate in the preparation of siloxanes and silanols, which are important in materials science and catalysis.
Biology
In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility. It is also investigated for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine
In medicine, Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- is explored for its potential use in developing new therapeutic agents. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug design and development.
Industry
In the industrial sector, this compound is used in the production of advanced materials such as coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in manufacturing processes.
作用机制
The mechanism of action of Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- involves its interaction with molecular targets through its functional groups. The 1-cyclohexen-1-yloxy group can participate in various chemical reactions, while the isopropyl groups provide steric hindrance, influencing the compound’s reactivity. The silicon atom can form stable bonds with other elements, contributing to the compound’s stability and versatility.
相似化合物的比较
Similar Compounds
1-(Trimethylsiloxy)cyclohexene: Similar in structure but with trimethylsilyl groups instead of isopropyl groups.
(1-Cyclohexen-1-ylethynyl)trimethylsilane: Contains an ethynyl group instead of the 1-cyclohexen-1-yloxy group.
Tris(trimethylsilyl)silane: Lacks the 1-cyclohexen-1-yloxy group, having only trimethylsilyl groups.
Uniqueness
Silane, (1-cyclohexen-1-yloxy)tris(1-methylethyl)- is unique due to the presence of the 1-cyclohexen-1-yloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
80522-46-9 |
|---|---|
分子式 |
C15H30OSi |
分子量 |
254.48 g/mol |
IUPAC 名称 |
cyclohexen-1-yloxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C15H30OSi/c1-12(2)17(13(3)4,14(5)6)16-15-10-8-7-9-11-15/h10,12-14H,7-9,11H2,1-6H3 |
InChI 键 |
HVKQSZIDEAGKOU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(Dimethylamino)propyl]octadec-2-enamide](/img/structure/B14433061.png)
![[4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14433063.png)
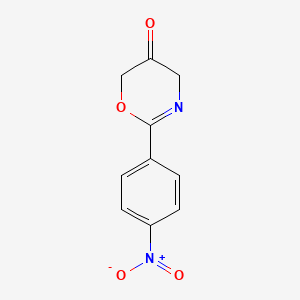

![9-Nitro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14433083.png)

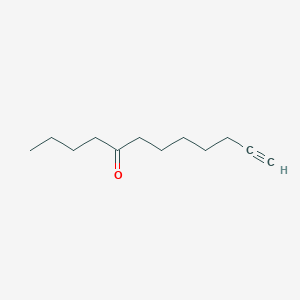
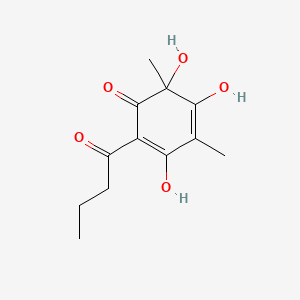
![Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-](/img/structure/B14433112.png)
![3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14433126.png)
